Sotorasib is a first-in-class, small molecule inhibitor specifically targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a G12C amino acid substitution. [, , , , , ] KRAS is a prominent oncogene implicated in various human cancers, with the G12C mutation being a frequently observed alteration. [] Sotorasib's significance lies in its ability to selectively target this mutant protein, marking a breakthrough in the development of targeted therapies for KRAS-driven cancers. [, ] Its role in scientific research is multifaceted, encompassing preclinical studies investigating its mechanism of action, combination strategies to overcome resistance, and investigations into its potential applications in diverse cancer models. [, , ]
Detailed synthesis methods for Sotorasib have been discussed in the scientific literature. [] One prominent challenge in its synthesis lies in addressing atropisomerism, a phenomenon arising from restricted rotation around a single bond in its biaryl moiety. [] This results in two distinct atropisomers, (M) and (P), exhibiting significant differences in potency against KRAS G12C. [] The preferred (M)-atropisomer was chosen for development, necessitating the implementation of scalable and efficient synthetic strategies for its production. [] While initial efforts relied on chiral chromatographic purification, a classical resolution process with thermal recycling of the undesired atropisomer was developed for large-scale production. [] This approach ensured both cost-effectiveness and sustainability in the manufacturing process.
A key chemical reaction defining Sotorasib's mechanism is its covalent binding to the cysteine residue (Cys12) within the KRAS G12C protein. [, , ] This covalent interaction occurs via a Michael addition reaction between the acrylamide moiety of Sotorasib and the thiol group of Cys12. [] This reaction leads to the irreversible inhibition of KRAS G12C, preventing its activation and downstream signaling. [, ]
Sotorasib functions as a covalent inhibitor, specifically targeting the KRAS G12C mutant protein. [, , ] It binds to a "cryptic" pocket within the protein that is accessible only when KRAS G12C is in its inactive, GDP-bound state. [] This binding is further stabilized by a covalent interaction between Sotorasib's acrylamide moiety and the cysteine residue (Cys12) present in the G12C mutation. [, , ] This irreversible inhibition of KRAS G12C effectively blocks downstream signaling pathways, including the MAPK pathway, ultimately leading to suppression of tumor growth. [, , ]
The physical and chemical properties of Sotorasib, such as solubility and metabolic profile, have been extensively characterized in preclinical studies. [] Its solubility exhibits pH dependency, influencing its absorption in the presence of acid-reducing drugs like omeprazole. [] Strategies to mitigate this effect, such as co-administration with acidic beverages, have been investigated. [] Metabolically, Sotorasib undergoes extensive biotransformation, primarily through glutathione conjugation and oxidative metabolism. [] Interspecies differences in absorption, protein conjugation, and metabolism have been observed in animal models. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6